Cy5.5 Azide: A Technical Guide for Advanced Research Applications
Cy5.5 Azide: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted applications of Cy5.5 azide (B81097) in modern biological research and drug development. Cy5.5 azide is a near-infrared (NIR) fluorescent probe that has become an indispensable tool for the precise labeling and visualization of biomolecules.[1][2] Its utility is primarily centered around its azide functional group, which facilitates its covalent attachment to a wide array of molecules through the highly efficient and bioorthogonal "click chemistry" reaction.[1][3][4] This guide provides a comprehensive overview of its properties, detailed experimental protocols, and visual workflows to enable researchers to effectively integrate this powerful reagent into their studies.
Core Properties and Spectral Characteristics
Cy5.5 azide is a bright and photostable cyanine (B1664457) dye that fluoresces in the near-infrared spectrum.[1][3] This spectral region is particularly advantageous for biological imaging due to reduced autofluorescence from endogenous molecules and deeper tissue penetration, making it ideal for in vivo studies.[2][5] The dye's fluorescence is largely insensitive to pH variations between pH 4 and 10.[1][3] It is spectrally similar to other popular dyes such as Alexa Fluor 680 and DyLight 680.[1][3]
There are two primary forms of Cy5.5 azide available: a non-sulfonated version and a sulfonated, water-soluble version (often referred to as Sulfo-Cy5.5 azide). The non-sulfonated form has low aqueous solubility and typically requires an organic co-solvent like DMSO for labeling reactions.[6][7] In contrast, the sulfonated version exhibits high water solubility, which is beneficial for labeling delicate proteins that may be sensitive to organic solvents and helps to minimize non-specific binding and aggregation in aqueous environments.[8][9]
Quantitative Spectral and Physicochemical Data
The following table summarizes the key quantitative properties of Cy5.5 azide, with data compiled from various suppliers to provide a comparative overview.
| Property | Value (Non-sulfonated) | Value (Sulfonated/Water-Soluble) | References |
| Excitation Maximum (λex) | ~675 - 684 nm | ~673 - 678 nm | [9][10][11][12] |
| Emission Maximum (λem) | ~694 - 710 nm | ~694 - 707 nm | [9][10][11][12] |
| Molar Extinction Coefficient | ~190,000 - 250,000 M⁻¹cm⁻¹ | ~190,000 M⁻¹cm⁻¹ | [1][9][10] |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | Not specified | [9][10][12] |
| Solubility | Soluble in organic solvents (DMSO, DMF); poorly soluble in water | High water solubility | [7][8][9] |
Core Application: Bioorthogonal Labeling via Click Chemistry
The primary application of Cy5.5 azide is the fluorescent labeling of biomolecules through click chemistry. This powerful and versatile chemical reaction allows for the specific and efficient covalent conjugation of the dye to a target molecule. The azide group on Cy5.5 reacts with a complementary alkyne-functionalized biomolecule to form a stable triazole linkage.[13] This bioorthogonal reaction does not interfere with native biological processes, enabling the precise labeling of molecules in complex biological systems, including living cells.[11]
There are two main types of click chemistry reactions utilized with Cy5.5 azide:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper(I) catalyst to proceed efficiently and is commonly used for labeling proteins, nucleic acids, and other biomolecules that have been modified to contain a terminal alkyne.[1][13][14]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a cytotoxic copper catalyst, making it ideal for labeling molecules in living cells and organisms.[1][3][15]
The following diagram illustrates the general workflow for labeling a target protein with Cy5.5 azide using either CuAAC or SPAAC.
Key Research Applications and Experimental Protocols
Cy5.5 azide is employed in a wide range of research applications, from cellular imaging to in vivo tracking of molecules and cells.
In Vitro Protein Labeling
Application: Fluorescently labeling purified proteins for use in immunoassays, fluorescence microscopy, and other biochemical assays.
Experimental Protocol (CuAAC):
-
Preparation of Reagents:
-
Dissolve the alkyne-modified protein in an appropriate buffer (e.g., phosphate-buffered saline, PBS).
-
Prepare a 10 mM stock solution of Cy5.5 azide in DMSO.[13]
-
Prepare a 50 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.
-
Prepare a stock solution of a copper ligand (e.g., THPTA) to protect the protein from copper-induced damage.
-
Freshly prepare a 300 mM solution of a reducing agent, such as sodium ascorbate (B8700270), in water.[13]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein and Cy5.5 azide. A 2- to 10-fold molar excess of the azide over the protein is a common starting point.[13]
-
Add the copper(II) sulfate and ligand. A final copper concentration of 50-100 µM is often sufficient.[13]
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.[13]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.[11]
-
-
Purification:
-
Remove unreacted dye and catalyst components by purifying the labeled protein using a suitable method, such as size-exclusion chromatography (e.g., a desalting column).[13]
-
-
Analysis:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~678 nm (for Cy5.5).[13]
-
In Vivo Imaging and Cell Tracking
Application: Non-invasively monitoring the biodistribution and target engagement of labeled molecules or the migration and fate of labeled cells in living animals.[5][15]
Experimental Protocol (SPAAC for Cell Tracking):
This protocol involves a two-step process: metabolic labeling of cells with an azido-sugar, followed by the copper-free click reaction with a DBCO-functionalized Cy5.5 dye.
-
Metabolic Labeling of Cells:
-
Fluorescent Labeling with Cy5.5-DBCO:
-
React the azide-labeled cells with a DBCO-functionalized Cy5.5 dye in a serum-free medium.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells multiple times with PBS to remove the unreacted dye.
-
-
In Vivo Administration and Imaging:
-
Resuspend the labeled cells in a sterile buffer and administer them to the animal model (e.g., via intravenous injection).
-
At various time points, anesthetize the animal and acquire fluorescence images using an in vivo imaging system with appropriate excitation and emission filters for Cy5.5.[15]
-
Analyze the images to track the location and intensity of the fluorescent signal, which corresponds to the labeled cells.[15]
-
The following diagram illustrates a pre-targeting strategy for in vivo tumor imaging, a common application of Cy5.5 azide.
Conclusion
Cy5.5 azide is a versatile and powerful near-infrared fluorescent probe with broad applications in biological research and drug development. Its ability to be efficiently and specifically conjugated to biomolecules via click chemistry makes it an invaluable tool for a wide range of studies, from fundamental cell biology to preclinical in vivo imaging. The choice between the sulfonated and non-sulfonated versions allows researchers to select the optimal probe based on the specific requirements of their experimental system. By understanding the core properties and employing the detailed protocols outlined in this guide, researchers can effectively leverage the capabilities of Cy5.5 azide to advance their scientific discoveries.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. lifetein.com [lifetein.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Cy5.5 Azide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. omichem.com [omichem.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. Cyanine 5.5 azide (A270152) | Antibodies.com [antibodies.com]
- 11. benchchem.com [benchchem.com]
- 12. Cy5.5 Azide, 1557136-25-0 | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. interchim.fr [interchim.fr]
- 15. benchchem.com [benchchem.com]
